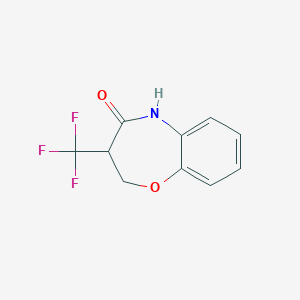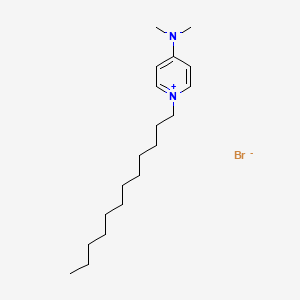
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long dodecyl chain attached to the pyridinium ring, which enhances its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-(Dimethylamino)pyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Dimethylamino)pyridine in the chosen solvent.
- Add 1-bromododecane to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are N-oxide derivatives.
Reduction: The major products are dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: The compound is employed in the study of membrane proteins and as a detergent in cell lysis and protein extraction.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is primarily based on its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with hydrophilic environments. This amphiphilic nature allows the compound to reduce surface tension and form micelles. In biological systems, it can disrupt lipid bilayers, leading to cell lysis and protein solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-4-(Dimethylamino)pyridin-1-ium bromide
- 1-Decyl-4-(Dimethylamino)pyridin-1-ium bromide
- 4-(Dimethylamino)pyridine
Uniqueness
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong amphiphilic characteristics, such as micellar catalysis and drug delivery systems.
Eigenschaften
CAS-Nummer |
110393-89-0 |
|---|---|
Molekularformel |
C19H35BrN2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-dodecyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C19H35N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21-17-14-19(15-18-21)20(2)3;/h14-15,17-18H,4-13,16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YNRZYGLUCOEOKQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


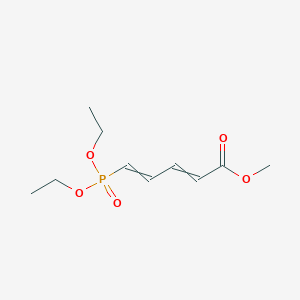
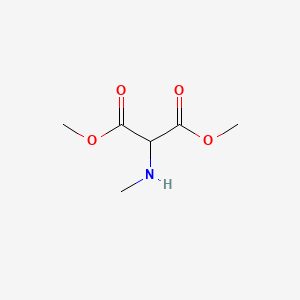
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
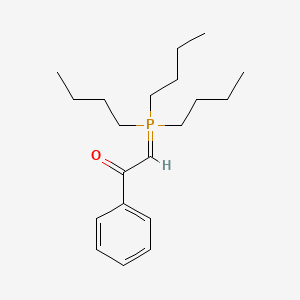
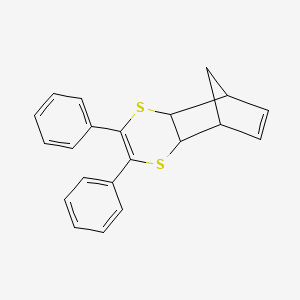
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
